3-Bromopiperidine hydrochloride

Catalog No.
S2706092
CAS No.
1956354-99-6
M.F
C5H11BrClN
M. Wt
200.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopiperidine hydrochloride

CAS Number

1956354-99-6

Product Name

3-Bromopiperidine hydrochloride

IUPAC Name

3-bromopiperidine;hydrochloride

Molecular Formula

C5H11BrClN

Molecular Weight

200.5

InChI

InChI=1S/C5H10BrN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H

InChI Key

LFQIOFJSXVDIOE-JEDNCBNOSA-N

SMILES

C1CC(CNC1)Br.Cl

solubility

not available

3-Bromopiperidine hydrochloride (CAS 1956354-99-6) is a critical electrophilic building block widely utilized in medicinal chemistry and advanced organic synthesis workflows. Featuring a highly reactive bromine atom at the C-3 position of a saturated piperidine ring, this compound serves as a primary precursor for complex carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formations [1]. Formulated as a hydrochloride salt, it resolves the inherent chemical instability of the free base, providing a shelf-stable, easily handled solid that ensures high reproducibility in demanding industrial scale-ups. Its primary procurement value lies in its superior leaving-group kinetics compared to chloro-analogs, making it indispensable for the efficient synthesis of targeted protein degraders (PROTACs), immunomodulatory imide drugs (IMiDs), and diverse heterocyclic pharmaceutical scaffolds [2].

Substituting 3-bromopiperidine hydrochloride with closely related analogs introduces significant process bottlenecks and yield penalties. Utilizing 3-chloropiperidine hydrochloride drastically reduces reaction rates in nucleophilic substitutions and palladium-catalyzed cross-couplings due to the higher bond dissociation energy and poorer leaving-group ability of chlorine, often necessitating harsher reaction conditions, elevated temperatures, and extended reaction times that degrade sensitive substrates [1]. Conversely, attempting to procure and use 3-bromopiperidine as a free base introduces severe handling challenges; the free amine is prone to rapid degradation, oxidation, and unwanted polymerization, leading to batch-to-batch variability and reduced overall synthetic yields [2]. Furthermore, positional isomers like 4-bromopiperidine cannot serve as structural substitutes, as the specific C-3 substitution is strictly required to achieve the precise spatial geometries demanded in complex pharmacophores and PROTAC linkers [3].

Enhanced Storage Stability and Handling Predictability vs. Free Base

The free base form of 3-bromopiperidine is notoriously unstable, susceptible to degradation and polymerization under ambient conditions, which severely limits its utility in scalable synthesis. Conversion to the hydrochloride salt (CAS 1956354-99-6) fundamentally alters its thermal and chemical stability profile. While the free base requires strict low-temperature storage and immediate use to prevent titer loss, the hydrochloride salt exhibits robust stability, maintaining high purity over extended storage periods under standard dry conditions[1]. This stabilization prevents the formation of degradation byproducts that can poison sensitive downstream metal-catalyzed reactions, ensuring consistent stoichiometric accuracy.

Evidence DimensionStorage stability and purity retention
Target Compound DataShelf-stable solid, maintains >98% purity under standard storage
Comparator Or Baseline3-Bromopiperidine free base (Prone to rapid degradation and titer loss at ambient conditions)
Quantified DifferenceSignificant extension of shelf-life and elimination of handling-induced degradation
ConditionsStandard ambient to 2-8°C storage conditions

Procurement of the hydrochloride salt eliminates the need for complex cold-chain logistics and immediate point-of-use synthesis, drastically reducing material waste and batch failures.

Superior Leaving-Group Kinetics in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the identity of the halogen leaving group dictates the activation energy required for the oxidative addition step. 3-Bromopiperidine hydrochloride demonstrates significantly faster reaction kinetics compared to 3-chloropiperidine hydrochloride. The greater polarizability and lower bond strength of the C-Br bond allow these couplings to proceed under milder conditions with broader catalyst compatibility [1]. In contrast, the chloro-analog typically requires specialized, highly active ligands and elevated temperatures to achieve comparable conversion, which can be detrimental to complex, functionally dense pharmaceutical intermediates [2].

Evidence DimensionOxidative addition efficiency and required reaction temperature
Target Compound DataProceeds under mild conditions, typically 60-80°C
Comparator Or Baseline3-Chloropiperidine hydrochloride (Requires elevated temperatures >100°C and specialized ligands)
Quantified DifferenceLower activation energy barrier and reduced thermal degradation of substrates
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)

Selecting the bromo-derivative enables milder reaction conditions, preserving sensitive functional groups and reducing the cost associated with specialized catalytic systems.

Optimized Aziridinium Ion Formation for Nucleophilic Substitution

The synthesis of complex 3-substituted piperidines often proceeds via an intramolecular cyclization to form a highly reactive bicyclic aziridinium ion intermediate, which is subsequently attacked by a nucleophile. The rate of this critical cyclization is heavily dependent on the leaving group. 3-Bromopiperidine hydrochloride facilitates rapid and efficient aziridinium ion formation due to the superior leaving ability of the bromide ion [1]. When 3-chloropiperidine is employed, the cyclization step is significantly slower, leading to prolonged reaction times and increased opportunities for competing side reactions or substrate decomposition, ultimately depressing the isolated yield of the desired alkylated product [2].

Evidence DimensionRate of aziridinium intermediate formation and overall substitution yield
Target Compound DataRapid aziridinium cyclization, resulting in high substitution yields
Comparator Or Baseline3-Chloropiperidine hydrochloride (Sluggish cyclization, increased side reactions)
Quantified DifferenceHigher efficiency in complex N-alkylation and nucleophilic substitution pathways
ConditionsBase-mediated nucleophilic substitution via aziridinium intermediate

Faster and cleaner intermediate formation directly translates to higher isolated yields and simplified purification protocols in multi-step syntheses.

Synthesis of Cereblon-Binding PROTAC Linkers

The 3-bromopiperidine scaffold is a critical precursor for synthesizing complex ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase. The specific C-3 substitution geometry is essential for the correct spatial orientation of the PROTAC molecule, while the reactive bromide allows for efficient C-N or C-C coupling to various linker moieties under mild conditions, preserving the integrity of the delicate bifunctional degrader structure [1].

Late-Stage Functionalization of Pharmaceutical Intermediates

In the development of novel heterocyclic drugs, 3-bromopiperidine hydrochloride serves as an ideal electrophile for late-stage functionalization. Its superior reactivity in palladium-catalyzed cross-couplings (compared to chloro-analogs) enables the attachment of the piperidine ring to advanced, sterically hindered, or thermally sensitive intermediates without inducing degradation [2].

Development of Conformationally Restricted Amine Therapeutics

The compound is highly valued in the synthesis of conformationally restricted amine therapeutics, where it acts as an alkylating agent via the aziridinium ion pathway. The stabilized hydrochloride salt ensures precise stoichiometric control during these sensitive cyclization-substitution sequences, maximizing yields of the target bicyclic or substituted piperidine pharmacophores [3].

Dates

Last modified: 08-16-2023

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